molecular formula C7H3F3N4O2 B13559928 4-Azido-1-nitro-2-(trifluoromethyl)benzene

4-Azido-1-nitro-2-(trifluoromethyl)benzene

Cat. No.: B13559928
M. Wt: 232.12 g/mol
InChI Key: BCMCXBLGBDLJHR-UHFFFAOYSA-N
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Description

4-Azido-1-nitro-2-(trifluoromethyl)benzene is an aromatic compound with unique physical and chemical properties. It is characterized by the presence of an azido group, a nitro group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-nitro-2-(trifluoromethyl)chlorobenzene, is reacted with sodium azide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, often leading to the formation of triazoles.

    Cyclization: The compound can undergo cyclization reactions, particularly in the presence of heat or light, forming complex ring structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Sodium azide, various nucleophiles.

    Cyclization Conditions: Heat, UV light, radical initiators.

Major Products

    Amines: From the reduction of the nitro group.

    Triazoles: From the substitution of the azido group.

    Cyclized Products: Complex aromatic rings from cyclization reactions.

Scientific Research Applications

4-Azido-1-nitro-2-(trifluoromethyl)benzene is utilized in various scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and as a labeling reagent for biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azido-1-nitro-2-(trifluoromethyl)benzene involves its reactivity due to the presence of the azido and nitro groups. The azido group can form reactive intermediates, such as nitrenes, which can interact with various molecular targets. The nitro group can undergo reduction, leading to the formation of amines that can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-1-nitrobenzene
  • 4-Azido-2-(trifluoromethyl)benzene
  • 1-Azido-4-(trifluoromethyl)benzene

Uniqueness

4-Azido-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of the azido, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C7H3F3N4O2

Molecular Weight

232.12 g/mol

IUPAC Name

4-azido-1-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(12-13-11)1-2-6(5)14(15)16/h1-3H

InChI Key

BCMCXBLGBDLJHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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